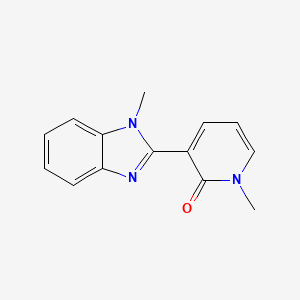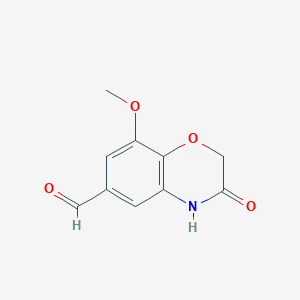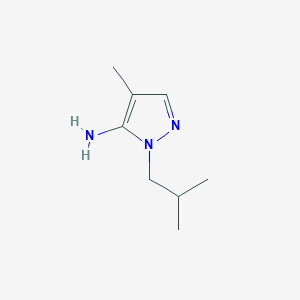![molecular formula C15H16FNO2 B2392911 2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol CAS No. 306730-44-9](/img/structure/B2392911.png)
2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol” is a chemical compound with the CAS Number: 306730-44-9. It has a molecular weight of 261.3 and its linear formula is C15H16FNO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H16FNO2 . The related compound 5-Fluoro-2-methylaniline has a molecular weight of 125.1435 and its linear formula is C7H8FN .
Physical And Chemical Properties Analysis
The related compound 2-Fluoro-5-methylaniline has a boiling point of 80-86 °C at 11 mmHg, a refractive index of 1.533, and a density of 1.109 g/mL at 25 °C .
Applications De Recherche Scientifique
Chemical Synthesis and Methodology Development
A practical synthesis method has been developed for a key intermediate, 2-Fluoro-4-bromobiphenyl, used in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis process avoids the use of expensive and toxic materials, addressing limitations in large-scale production due to cost and safety concerns (Qiu et al., 2009).
Toxicology and Safety Assessment
The toxicity of organic fluorophores, including those used in molecular imaging, has been reviewed. This is crucial for the safe application of such compounds in vivo for cancer diagnosis, given that fluorophores can be toxic. It's essential to investigate the toxicity of these compounds to ensure they can be safely administered to patients. Despite limited information on many non-FDA-approved fluorophores, the research found was encouraging as the amounts used in molecular imaging are typically much lower than the toxic doses described in the literature (Alford et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(5-fluoro-2-methylanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-10-6-7-12(16)8-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJTZGXSIBADQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2=C(C(=CC=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)

![8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2392830.png)


![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)


![2-({4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B2392843.png)

![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)

![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)